N-{1-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide
Description
Pyrazolo[3,4-d]Pyrimidine Core as ATP-Competitive Pharmacophore
The pyrazolo[3,4-d]pyrimidine scaffold serves as the central pharmacophore, mimicking the adenine moiety of ATP to competitively inhibit kinase activity. This heteroaromatic system occupies the adenine-binding pocket of the ATP-binding site, forming critical hydrogen bonds with backbone residues such as Met793 and Thr854 in EGFR^WT^ . Structural studies demonstrate that the planar geometry of the pyrazolo[3,4-d]pyrimidine core enables π-π stacking interactions with hydrophobic residues in the kinase domain, enhancing binding stability. For instance, derivatives bearing this scaffold exhibit IC~50~ values in the nanomolar range against EGFR^WT^, with compound 12b achieving an IC~50~ of 0.016 µM .
The scaffold’s electronic profile further facilitates interactions with the kinase’s hinge region. Substituents at the N1 and C6 positions (e.g., 4-fluorophenyl and oxo groups) modulate electron density, optimizing charge transfer interactions with conserved lysine and aspartate residues . Comparative analyses show that replacing the pyrazolo[3,4-d]pyrimidine with less planar systems (e.g., pyrazolopyridines) reduces inhibitory potency by >50%, underscoring its irreplaceable role in ATP competition .
Strategic Incorporation of 4-Fluorophenyl for Kinase Selectivity
The 4-fluorophenyl group at the N1 position enhances kinase selectivity by exploiting hydrophobic region I of the ATP-binding site. Fluorine’s electronegativity induces a dipole moment, strengthening van der Waals interactions with nonpolar residues such as Leu718 and Val726 in EGFR^T790M^ . This substitution mitigates off-target effects by reducing affinity for non-EGFR kinases, as demonstrated by a 3.2-fold selectivity ratio for EGFR^WT^ over JAK2 in fluorophenyl-bearing analogs .
Positional isomerism studies reveal that 4-fluorophenyl outperforms 3-fluorophenyl analogs in both potency and selectivity. For example, N-(3-fluorophenyl)-pyrazolopyrimidine derivatives show 1.8-fold lower inhibition of EGFR^WT^ compared to their 4-fluorophenyl counterparts . The fluorine atom’s para orientation also minimizes steric clashes with gatekeeper residues (e.g., Thr790), enabling accommodation of bulkier hydrophobic tails in mutant EGFR isoforms .
5-Nitrofuran Carboxamide as Dual-Function Modulator
The 5-nitrofuran-2-carboxamide moiety serves dual roles: enhancing target engagement through nitro group-mediated redox interactions and improving solubility via carboxamide hydrogen bonding. The nitro group’s electron-withdrawing nature polarizes the furan ring, facilitating charge-transfer interactions with cysteine residues (e.g., Cys797) in the kinase active site . Concurrently, the carboxamide group forms hydrogen bonds with solvent-exposed hydrophilic residues (e.g., Ser720), improving aqueous solubility by 2.4-fold compared to non-carboxamide analogs .
Table 1: Functional Contributions of 5-Nitrofuran-2-Carboxamide
Methylpyrazole Linker Optimization for Conformational Stability
The 3-methyl-1H-pyrazole linker bridges the pyrazolo[3,4-d]pyrimidine core and nitrofuran carboxamide, adopting a rigid conformation that minimizes entropic penalties upon binding. Methylation at the C3 position restricts rotational freedom, aligning the nitrofuran moiety for optimal interaction with the ribose-binding pocket. Molecular dynamics simulations indicate that the methyl group reduces the linker’s RMSD from 1.8 Å to 0.9 Å, enhancing binding kinetics .
Comparative studies with unsubstituted pyrazole linkers reveal a 40% improvement in thermal stability (T~m~ = 78°C vs. 55°C) and a 2.1-fold increase in plasma half-life for the methylated variant . The methyl group’s steric bulk also shields the hydrazone bond from hydrolytic cleavage, as evidenced by a 70% reduction in degradation products after 24 hours in simulated gastric fluid .
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)-4-oxo-3aH-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN8O5/c1-10-8-15(23-19(31)14-6-7-16(34-14)29(32)33)28(26-10)20-24-17-13(18(30)25-20)9-22-27(17)12-4-2-11(21)3-5-12/h2-9,13H,1H3,(H,23,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRRQHMSYBYSAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC(=O)C4C=NN(C4=N3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a complex arrangement that includes:
- Pyrazolo[3,4-d]pyrimidine core : Known for diverse biological activities.
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Nitrofuran moiety : Associated with antibacterial properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance:
- Growth Inhibition : A study reported that compounds similar to this compound achieved a mean growth inhibition (GI%) of approximately 43.9% across 56 different cancer cell lines .
- Mechanism of Action : The compound has been shown to induce G0–G1 phase arrest in the cell cycle while promoting apoptosis in cancer cells. For example, treated RFX 393 cells exhibited increased G0–G1 phase populations (84.36% compared to 57.08% in controls) and reduced S phase populations (11.49%) .
- Caspase Activation : In the MDA-MB-468 breast cancer cell line, compounds structurally related to this compound increased caspase-3 levels significantly (7.32-fold), indicating enhanced apoptotic activity .
Study 1: Antiproliferative Effects
A study evaluated several pyrazolo[3,4-d]pyrimidine derivatives against the NCI 60 human tumor cell line panel. The findings indicated that certain derivatives showed potent antiproliferative effects with IC50 values as low as 0.01 µM against MCF7 cells .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of pyrazolo derivatives revealed that modifications at specific positions could enhance biological activity significantly. For instance, substitutions on the fluorophenyl group were found to improve binding affinity to target enzymes involved in cancer progression .
Data Tables
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-468 | 0.01 | Apoptosis via caspase activation |
| Compound B | RFX 393 | 0.39 | G0–G1 phase arrest |
| Compound C | NCI-H460 | 0.46 | Inhibition of Aurora-A kinase |
Scientific Research Applications
Medicinal Chemistry Applications
The pyrazolo[3,4-d]pyrimidine derivatives, including the compound , are known for their significant pharmacological properties. They have been investigated for various therapeutic effects:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The structure-activity relationship of N-{1-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide has been a focus of research to optimize its biological activity. Modifications to the pyrazolo and furan moieties can significantly influence the compound's potency and selectivity against various biological targets.
Key Findings in SAR Studies:
Case Studies
Several case studies highlight the applications of this compound in drug discovery:
- Screening for Anticancer Agents :
- Antimicrobial Testing :
Comparison with Similar Compounds
2-[1-(4-Fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide ()
- Structural Similarities: Shares the 4-fluorophenyl-pyrazolo[3,4-d]pyrimidinone core.
- Key Differences : The acetamide side chain is linked to a 2-methoxyphenyl group instead of the nitrofuran-carboxamide.
- The acetamide linker could influence binding affinity in kinase targets .
5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile ()
- Structural Similarities : Contains a 4-fluorophenyl-substituted pyrazolopyrimidine scaffold.
- Key Differences: A butylamino group and p-tolyl substituent replace the methyl-pyrazole and nitrofuran groups. The carbonitrile group may enhance kinase inhibition via covalent interactions.
- Implications : The absence of a nitrofuran moiety suggests divergent mechanisms, possibly targeting kinases rather than microbial enzymes .
Pyrazole and Pyrazoline Analogs
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ()
- Structural Similarities : Features a 4-fluorophenyl group and pyrazole core.
- Key Differences: The triazole and carbothioamide groups replace the pyrazolo-pyrimidinone and nitrofuran.
- Implications : The thioamide group may enhance hydrogen bonding but reduce metabolic stability compared to the carboxamide in the target compound .
N-Substituted Pyrazoline Derivatives ()
- Structural Similarities : Fluorophenyl and pyrazole rings are recurrent motifs.
- Key Differences: Lack the fused pyrimidinone ring and nitrofuran substituent.
- Implications : These compounds primarily serve as structural models for crystallographic studies rather than therapeutic leads .
Research Findings and Data
- Biological Assays : Compounds in were evaluated using CHO-k1 cells for calcium mobilization (EC50) and competitive binding (IC50). The target compound’s nitrofuran may yield lower EC50 values in redox-sensitive assays .
- Synthetic Feasibility : The nitrofuran group introduces synthetic challenges (e.g., nitro group stability) compared to ester or amide derivatives in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
